molecular formula C11H7IO2 B12079687 2-Naphthalenecarboxylic acid, 6-iodo-

2-Naphthalenecarboxylic acid, 6-iodo-

Katalognummer: B12079687
Molekulargewicht: 298.08 g/mol
InChI-Schlüssel: WVEYKBNTOLJDMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Naphthalenecarboxylic acid, 6-iodo- is an organic compound with the molecular formula C11H7IO2. It is a derivative of naphthalene, where the carboxylic acid group is attached to the second carbon of the naphthalene ring, and an iodine atom is attached to the sixth carbon. This compound is known for its aromatic properties and is used in various chemical reactions and applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 6-iodo- typically involves the iodination of 2-naphthalenecarboxylic acid. One common method is the electrophilic substitution reaction, where iodine is introduced to the naphthalene ring in the presence of an oxidizing agent like nitric acid or sulfuric acid. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of 2-Naphthalenecarboxylic acid, 6-iodo- may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Naphthalenecarboxylic acid, 6-iodo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted naphthalenecarboxylic acids.

    Oxidation Reactions: Products include naphthalene dicarboxylic acids or other oxidized derivatives.

    Reduction Reactions: Products include reduced naphthalene derivatives.

Wissenschaftliche Forschungsanwendungen

2-Naphthalenecarboxylic acid, 6-iodo- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Naphthalenecarboxylic acid, 6-iodo- involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the iodine atom can participate in halogen bonding. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules, influencing its biological and chemical activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Naphthoic acid: Similar structure but lacks the iodine atom.

    1-Naphthoic acid: Isomer with the carboxylic acid group attached to the first carbon of the naphthalene ring.

    2-Naphthoyl chloride: Chlorinated derivative of 2-naphthoic acid.

Uniqueness

2-Naphthalenecarboxylic acid, 6-iodo- is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its non-iodinated counterparts. The iodine atom enhances the compound’s ability to participate in halogen bonding and can influence its electronic properties, making it valuable in specific chemical and biological applications .

Eigenschaften

Molekularformel

C11H7IO2

Molekulargewicht

298.08 g/mol

IUPAC-Name

6-iodonaphthalene-2-carboxylic acid

InChI

InChI=1S/C11H7IO2/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6H,(H,13,14)

InChI-Schlüssel

WVEYKBNTOLJDMY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CC(=C2)I)C=C1C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.